molecular formula C14H20Cl2N2O B1511826 o-Tolidine dihydrochloride hydrate CAS No. 304671-77-0

o-Tolidine dihydrochloride hydrate

Cat. No.: B1511826
CAS No.: 304671-77-0
M. Wt: 303.2 g/mol
InChI Key: HDHKKIQVKAZZHG-UHFFFAOYSA-N
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Description

o-Tolidine dihydrochloride hydrate: is a chemical compound with the molecular formula C14H20N2·2HCl·xH2O 3,3'-Dimethylbenzidine dihydrochloride . This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolidine dihydrochloride hydrate can be synthesized through the reaction of o-tolidine with hydrochloric acid. The reaction typically involves dissolving o-tolidine in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the dihydrochloride hydrate form.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of specialized reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: o-Tolidine dihydrochloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

o-Tolidine dihydrochloride hydrate is utilized in several scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

  • Biology: It is used in biochemical assays and studies involving enzyme activity.

  • Medicine: It has applications in pharmaceutical research, particularly in the development of diagnostic agents.

  • Industry: It is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which o-Tolidine dihydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical processes, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

  • o-Toluidine: A closely related compound with similar structural features.

  • 3,3'-Diaminobenzidine: Another compound used in similar applications.

Uniqueness: o-Tolidine dihydrochloride hydrate is unique in its specific applications and reactivity profile compared to other similar compounds. Its ability to undergo various chemical reactions and its use in diverse research fields make it a valuable compound in scientific research.

Properties

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH.H2O/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;;/h3-8H,15-16H2,1-2H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHKKIQVKAZZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735831
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304671-77-0
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Tolidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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